![molecular formula C19H14BrNO5 B214158 METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE](/img/structure/B214158.png)
METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a bromine atom, a chromenyl group, and an anilinoacetate moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE typically involves multiple steps. One common method starts with the preparation of the chromenyl core, which can be synthesized by the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate is then subjected to further reactions to introduce the anilinoacetate and bromine functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The chromenyl and anilinoacetate moieties can participate in redox reactions.
Condensation Reactions: The compound can form new bonds with other molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation of the chromenyl group can produce a chromone derivative.
科学研究应用
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in molecular docking studies to explore its interactions with biological targets.
Industrial Applications: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The anilinoacetate moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
相似化合物的比较
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a bromine atom and a benzoate group.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: A chromenyl derivative with similar structural features.
Indole Derivatives: Compounds with similar biological activities and structural motifs.
Uniqueness
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate is unique due to its combination of a bromine atom, a chromenyl group, and an anilinoacetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C19H14BrNO5 |
|---|---|
分子量 |
416.2 g/mol |
IUPAC 名称 |
methyl 2-(4-bromo-N-(2-oxochromene-3-carbonyl)anilino)acetate |
InChI |
InChI=1S/C19H14BrNO5/c1-25-17(22)11-21(14-8-6-13(20)7-9-14)18(23)15-10-12-4-2-3-5-16(12)26-19(15)24/h2-10H,11H2,1H3 |
InChI 键 |
VTGNRSPNYPQOSP-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
规范 SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


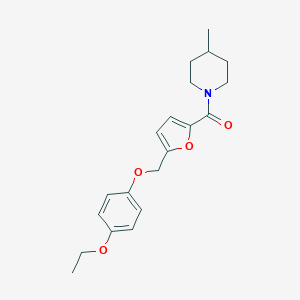
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)
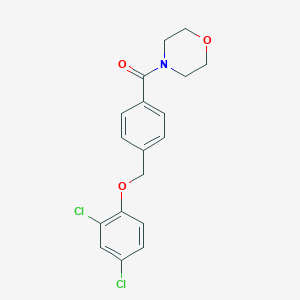
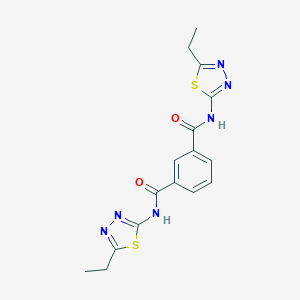
![2,2-diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B214086.png)
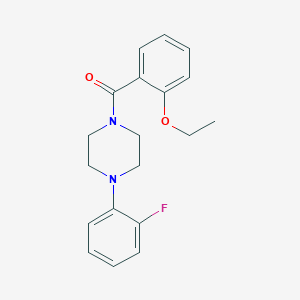
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
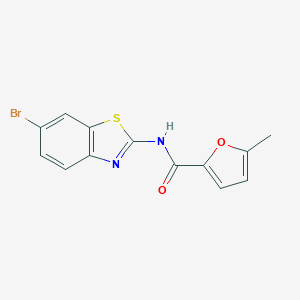
![{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE](/img/structure/B214096.png)
![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)
